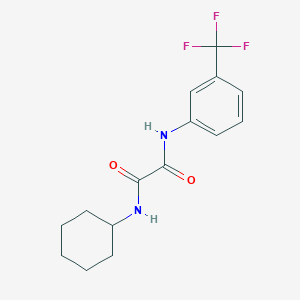
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities.
作用机制
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in the growth and spread of cancer cells .
Mode of Action
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with VEGFR by binding to its inactive conformation . This interaction inhibits the receptor’s kinase activity, preventing the signal transduction that would normally stimulate angiogenesis .
Biochemical Pathways
By inhibiting VEGFR, N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide disrupts the VEGF signaling pathway . This disruption prevents the downstream effects of VEGF signaling, which include endothelial cell proliferation, migration, and tube formation, all of which are necessary for angiogenesis .
Pharmacokinetics
Its ability to bind to the inactive conformation of vegfr suggests it may have good bioavailability .
Result of Action
The inhibition of VEGFR by N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary blood supply .
Action Environment
The action of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide can be influenced by various environmental factors. For instance, the compound exhibits a rare incidence of crystal dimorphism, with two different molecular conformations observed in different crystallization conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent conditions .
实验室实验的优点和局限性
One advantage of using N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
未来方向
There are several potential future directions for research involving N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential use in combination with other compounds for treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as inflammatory disorders. Finally, research into the potential toxicity of this compound is needed to ensure its safe use in future applications.
合成方法
The synthesis of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide involves the reaction of cyclohexylamine and 3-(trifluoromethyl)benzoic acid with oxalyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization.
科学研究应用
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential use in treating various diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
属性
IUPAC Name |
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)10-5-4-8-12(9-10)20-14(22)13(21)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERDKKRVZJZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

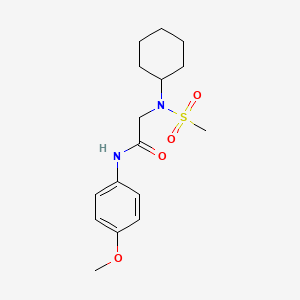
![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)
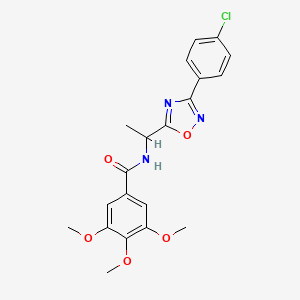
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
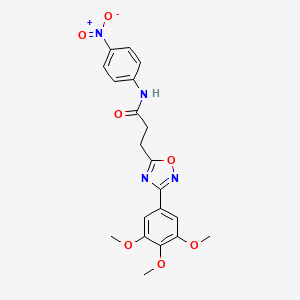
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
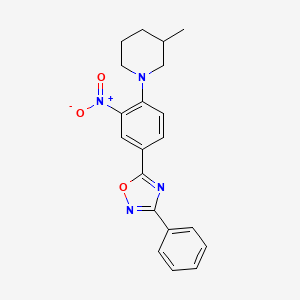
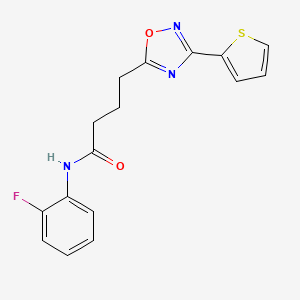
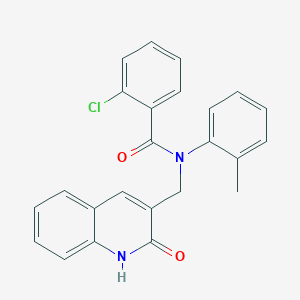
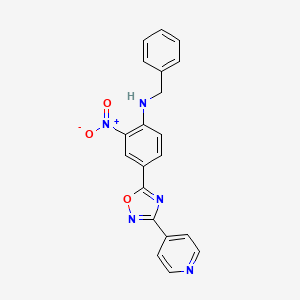
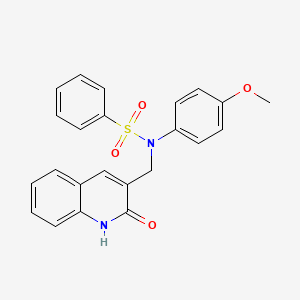
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)
